molecular formula C8H7ClN2O B8182393 1H-benzimidazole-5-carbaldehyde hydrochloride

1H-benzimidazole-5-carbaldehyde hydrochloride

Cat. No.: B8182393
M. Wt: 182.61 g/mol
InChI Key: KDMBCVXAXJQSGE-UHFFFAOYSA-N
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Description

1H-benzimidazole-5-carbaldehyde hydrochloride is a heterocyclic compound that features a benzimidazole core with an aldehyde functional group at the 5-position. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry. The presence of both the benzimidazole ring and the aldehyde group imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Preparation Methods

The synthesis of 1H-benzimidazole-5-carbaldehyde hydrochloride typically involves the cyclization of amido-nitriles or the condensation of aldehydes with appropriate amines. One common method involves the reaction of 2-aminobenzimidazole with formylating agents under controlled conditions to introduce the aldehyde group at the 5-position. Industrial production methods often employ catalytic processes to enhance yield and selectivity. For example, nickel-catalyzed addition to nitriles followed by proto-demetallation, tautomerization, and dehydrative cyclization can afford the desired product with high efficiency .

Chemical Reactions Analysis

1H-benzimidazole-5-carbaldehyde hydrochloride undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.

    Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. Major products formed from these reactions include carboxylic acids, primary alcohols, imines, and hydrazones .

Scientific Research Applications

1H-benzimidazole-5-carbaldehyde hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 1H-benzimidazole-5-carbaldehyde hydrochloride exerts its effects is primarily through its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The benzimidazole ring can interact with DNA and RNA, affecting gene expression and cellular processes. Molecular targets include enzymes involved in metabolic pathways, transcription factors, and receptors on cell surfaces .

Comparison with Similar Compounds

1H-benzimidazole-5-carbaldehyde hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3H-benzimidazole-5-carbaldehyde;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O.ClH/c11-4-6-1-2-7-8(3-6)10-5-9-7;/h1-5H,(H,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMBCVXAXJQSGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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